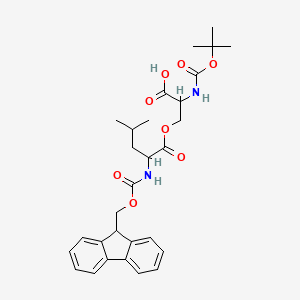

Boc-Ser(Leu-Fmoc)-OH

Description

BenchChem offers high-quality Boc-Ser(Leu-Fmoc)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Ser(Leu-Fmoc)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N2O8/c1-17(2)14-23(26(34)37-16-24(25(32)33)31-28(36)39-29(3,4)5)30-27(35)38-15-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,17,22-24H,14-16H2,1-5H3,(H,30,35)(H,31,36)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFDFHFWCCHHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OCC(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Boc-Ser(Leu-Fmoc)-OH

This guide provides an in-depth technical analysis of Boc-Ser(Leu-Fmoc)-OH , a specialized "isodipeptide" building block used to overcome aggregation in solid-phase peptide synthesis (SPPS).

Isopeptide Building Blocks for Difficult Sequences

Molecular Identity & Physicochemical Properties[1][2]

Boc-Ser(Leu-Fmoc)-OH is a pre-formed dipeptide unit designed for the O-acyl isopeptide method . Unlike standard dipeptides linked by an amide bond, this molecule contains an ester bond between the side-chain hydroxyl of Serine and the carboxyl group of Leucine.

This "kinked" structure disrupts secondary structure formation (e.g.,

Core Data Table

| Property | Specification |

| Full Chemical Name | |

| Common Name | Boc-Ser(Leu-Fmoc)-OH |

| CAS Number | 944283-09-4 |

| Molecular Formula | |

| Molecular Weight | 540.61 g/mol |

| Physical State | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, DCM |

| Purity Standard | |

| Storage |

Structural Logic

The molecule combines orthogonal protection groups to facilitate specific chain elongation:

- -Boc (Serine): Protects the Serine amine. In the context of this specific block, it remains stable during Fmoc deprotection steps, ensuring the Serine amine does not participate in nucleophilic attacks until the final global deprotection/cleavage.

-

Side-Chain Ester (Depsipeptide Bond): The Leucine is anchored to the Serine oxygen. This ester bond lacks the hydrogen bond donor capability of an amide, preventing inter-chain hydrogen bonding (aggregation).

- -Fmoc (Leucine): Protects the Leucine amine. This is the "growth point." Removal of this Fmoc group allows the peptide chain to extend from the Leucine, effectively growing the chain off the Serine side chain.

Synthesis & Mechanism of Action[4]

The utility of Boc-Ser(Leu-Fmoc)-OH relies on the O-to-N Acyl Migration (the "Switch"). The peptide is synthesized as an O-acyl isopeptide (non-native) and converted to the native

The "Switch" Mechanism

-

Synthesis (On-Resin): The peptide backbone is synthesized through the ester linkage. The Serine amine is Boc-protected and inert.

-

Cleavage (Acidic): Treatment with TFA removes the resin and the Boc group. The Serine amine is now protonated (

) and the peptide is released as an O-acyl isopeptide salt. -

Migration (Neutral pH): Upon dissolving in buffer (pH 7.4), the free Serine amine (

) attacks the ester carbonyl of the Leucine. -

Result: The Leucine transfers from the Oxygen to the Nitrogen, forming the thermodynamically stable native amide bond (Ser-Leu).

Visualization: The O-to-N Migration Pathway

Figure 1: The O-to-N acyl migration restores the native peptide backbone under physiological conditions.

Experimental Protocol: Incorporation & Conversion

This protocol assumes the use of Boc-Ser(Leu-Fmoc)-OH in a standard Fmoc-SPPS workflow to synthesize a "difficult" sequence containing a Ser-Leu motif.

Phase A: Coupling the Isodipeptide Unit

Context: The resin-bound peptide is ready for the Serine residue.

-

Dissolution: Dissolve Boc-Ser(Leu-Fmoc)-OH (3 eq) in DMF.

-

Activation: Add DIC (3 eq) and Oxyma Pure (3 eq). Note: Avoid HOBt if possible to prevent potential ester hydrolysis, though it is generally safe. HATU can be used for faster coupling but risks racemization if not carefully monitored.

-

Coupling: Add the activated mixture to the resin-bound amine. Agitate for 2 hours at room temperature.

-

Monitoring: Verify coupling via Kaiser Test (should be negative/yellow).

-

Fmoc Removal: Treat resin with 20% Piperidine in DMF (2 x 10 min) to remove the Fmoc group from the Leucine moiety.

-

Critical Check: The Boc group on the Serine remains intact.

-

-

Elongation: Continue standard Fmoc SPPS coupling on the liberated Leucine amine.

Phase B: Cleavage & Purification[1]

-

Cleavage Cocktail: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

-

Action: This cleaves the peptide from the resin and removes the Boc group from the Serine.

-

-

Precipitation: Precipitate in cold diethyl ether. Centrifuge and dry.

-

HPLC Purification: Purify the O-acyl isopeptide using an acidic gradient (0.1% TFA in Water/Acetonitrile).

-

Note: Keep fractions acidic to prevent premature migration. The isopeptide will elute differently (usually earlier) than the native peptide due to the charged amine and lack of beta-sheet aggregation.

-

Phase C: Chemical Conversion (The Switch)

-

Preparation: Dissolve the purified O-acyl isopeptide in phosphate-buffered saline (PBS, pH 7.4) or ammonium bicarbonate buffer.

-

Reaction: Incubate at room temperature.

-

Time: Migration is typically rapid (

to 1 hour depending on sequence).

-

-

Validation: Monitor via HPLC/UPLC. The peak should shift to the retention time of the native peptide.

-

Isolation: Lyophilize the final solution to obtain the native peptide.

Quality Control & Analytics

When validating Boc-Ser(Leu-Fmoc)-OH, specific analytical markers confirm identity and purity.

| Test | Acceptance Criteria | Methodological Note |

| HPLC Purity | Detect at 214/220 nm. Impurities often include free Fmoc-Leu-OH if ester hydrolysis occurred during storage. | |

| Mass Spectrometry | ESI-MS (Positive Mode). Look for | |

| Chiral Analysis | Critical. Esterification can induce racemization.[2] Use Marfey’s reagent or chiral HPLC if synthesizing GMP material. | |

| NMR ( | Structure Confirm | Verify the distinct shift of the Serine |

Workflow Diagram: From Reagent to Result

Figure 2: Complete synthetic workflow using the isopeptide building block.

References

-

Sohma, Y., et al. (2004). "Development of O-acyl isopeptide method for the synthesis of difficult sequence-containing peptides." Journal of Peptide Science.

-

Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols.

-

PubChem. (2024).[3] "Boc-Ser(Leu-Fmoc)-OH Compound Summary." National Library of Medicine. [3]

-

Yoshiya, T., et al. (2009). "O-Acyl isopeptide method for the efficient synthesis of difficult sequence-containing peptides: Use of the O-acyl isodipeptide unit." Organic & Biomolecular Chemistry.

Sources

Structural Elucidation of Boc-Ser(Fmoc-Leu)-OH: A Technical Guide

This guide provides a comprehensive structural elucidation and quality control framework for Boc-Ser(Fmoc-Leu)-OH , a critical "O-acyl isopeptide" building block used to synthesize difficult peptide sequences (e.g., amyloid-beta) via the "Switch Peptide" strategy.

Executive Summary & Molecular Logic

Molecule: Boc-Ser(Fmoc-Leu)-OH

IUPAC Connectivity:

The Structural "Switch" Concept

Unlike standard dipeptides where residues are linked via an amide bond, this building block features an ester linkage. This distinction is the focal point of all analytical characterization.

Analytical Elucidation Strategy

The elucidation must prove three facts:

-

Connectivity: The Leucine is on the Oxygen, not the Nitrogen (which is Boc-protected).

-

Integrity: The ester bond is intact (not hydrolyzed).

-

Stereochemistry: No racemization occurred during the esterification (a high-risk step).

Workflow Diagram

Detailed Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) – The "Gold Standard"

NMR is the primary tool to distinguish the ester linkage from a potential amide contaminant or hydrolyzed byproduct.

Solvent: DMSO-d6 (Preferred for peptide solubility and distinct amide proton signals).

Key Diagnostic Signals (1H NMR, 400+ MHz)

The "Smoking Gun" is the Serine

| Proton Assignment | Chemical Shift ( | Multiplicity | Diagnostic Value |

| Ser | 4.30 – 4.60 | dd or m | PRIMARY PROOF. Downfield shift confirms O-acylation. |

| Ser | 4.20 – 4.40 | m | Backbone confirmation. |

| Fmoc Aromatic | 7.30 – 7.90 | m, 8H | Confirms Fmoc presence. |

| Fmoc CH | 4.20 – 4.30 | d | Characteristic doublet. |

| Boc CH | 1.35 – 1.45 | s, 9H | Confirms Boc presence. |

| Leu | 0.80 – 0.90 | dd, 6H | Side chain confirmation. |

| Ser NH (Amide) | ~7.0 (variable) | d | Confirms N-protection is amide (Boc), not amine. |

Causality: If the Ser

B. Mass Spectrometry (ESI-MS)

Method: Electrospray Ionization (Positive Mode). Expected Molecular Weight:

-

Formula:

-

Exact Mass: ~632.27 Da

-

Observed

: ~633.3 -

Observed

: ~655.3

Fragmentation Analysis:

-

Look for loss of Boc group (

Da) -

Look for cleavage of the ester bond (Serine vs Fmoc-Leu fragments).

C. Chiral Purity (Critical Risk Control)

Esterification of Fmoc-amino acids (specifically Fmoc-Leu-OH) to the hydroxyl of Serine is prone to racemization (epimerization) at the Leucine alpha-carbon due to oxazolone formation during activation.

Protocol: Chiral HPLC

-

Column: Chiralpak AD-H or IA (immobilized amylose/cellulose derivatives).

-

Mobile Phase: Hexane : Isopropanol (with 0.1% TFA).

-

Detection: UV at 254 nm (Fmoc absorption).

-

Limit: D-Leu isomer < 0.5%; D-Ser isomer < 0.5%.

Functional Validation: The O-to-N Acyl Shift Test

While the building block itself is stable, its ultimate purpose is to undergo an O-to-N acyl shift under physiological conditions (pH 7.4) after the N-terminal amine is liberated.

Self-Validating Experiment (Proof of Concept): To verify the "Switch" capability of the building block:

-

Deprotection: Treat a small sample with TFA (removes Boc)

Yields -

Neutralization: Dissolve in Phosphate Buffer (pH 7.4).

-

Observation: Monitor via HPLC. The peak for the O-acyl isopeptide should disappear and be replaced by the N-acyl peptide (

) or a diketopiperazine byproduct depending on concentration.-

Note: In a full peptide chain, this shift restores the native bond.[2]

-

Synthesis Context & Impurity Profile

Understanding the synthesis aids in identifying impurities.

-

Route:

(Carboxyl protected as Benzyl ester or similar) + -

Risk: DMAP can cause racemization of the Fmoc-Leu.

-

Purification: Flash chromatography is usually required to separate the mono-ester from potential di-ester impurities or unreacted starting materials.

Storage:

-

Store at -20°C.

-

Keep desiccated. Moisture hydrolyzes the ester bond over time.

References

-

Sohma, Y., et al. (2004). "Development of O-acyl isopeptide method." Journal of Peptide Science.

-

Kiso, Y. (2007). "The O-acyl isopeptide method: efficient synthesis of isopeptide segment."[3] Organic & Biomolecular Chemistry.

-

Coin, I., et al. (2007). "Depsipeptides as building blocks for the synthesis of difficult sequences." Nature Protocols.

-

Chem-Impex International. "Product Analysis: Boc-Ser(Fmoc-Leu)-OH."

Sources

Methodological & Application

Application Note: Optimized Fmoc Deprotection of Boc-Ser(Leu-Fmoc)-OH on Solid Support

Executive Summary

This guide details the protocol for the selective removal of the Fmoc group from the side-chain Leucine of resin-bound Boc-Ser(Leu-Fmoc)-OH. This specific molecular architecture—an O-acyl isopeptide (depsipeptide) linkage on a Serine scaffold—presents a high risk of base-catalyzed

Standard Fmoc deprotection protocols (20% Piperidine/DMF) are often too aggressive for this system.[1] This note provides an optimized "Soft-Base/Acid-Buffered" protocol designed to suppress

Mechanistic Insight & Risk Analysis[1]

The Challenge: -Elimination

In standard Solid Phase Peptide Synthesis (SPPS), Fmoc removal relies on the E1cB mechanism, where a base abstracts the acidic proton from the fluorenyl ring.[1] However, in Boc-Ser(O-Leu-Fmoc)-Resin, the Serine

Under harsh basic conditions (e.g., prolonged exposure to 20% Piperidine), the base can abstract the Serine

The Solution: pKa Tuning and Buffering

To mitigate this, we must utilize a deprotection cocktail that is basic enough to remove the Fmoc group (pKa of fluorene proton

-

Standard Reagent: 20% Piperidine (pKa

11.[1]1) -

Optimized Reagent: 5% Piperazine (pKa

9.[1]8) with 0.1 M HOBt.[1] The HOBt acts as an acidic buffer, suppressing the concentration of the highly basic species that drive elimination, while trapping the dibenzofulvene byproduct.[1]

Mechanistic Pathway Diagram

The following diagram illustrates the competing pathways: the desired Fmoc deprotection versus the destructive

Figure 1: Competing reaction pathways during base treatment of O-acyl Serine derivatives. The goal is to maximize the green pathway (Fmoc removal) while suppressing the red pathway (

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Resin: Pre-loaded Resin-Linker-Ser(Boc)-(O-Leu-Fmoc) (Swelled in DMF).

-

Reagents: Piperazine (anhydrous), HOBt (anhydrous), DBU (optional, for difficult sequences only).[1]

Comparative Reagent Table

| Reagent Cocktail | Base Strength (pKa) | Fmoc Removal Speed | Recommended Use | |

| 20% Piperidine / DMF | High (~11.[1]1) | Very Fast (< 3 min) | High | Standard linear peptides only.[1] |

| 50% Morpholine / DMF | Low (~8.[1]3) | Slow (> 30 min) | Low | Extremely sensitive substrates.[1] |

| 5% Piperazine + 0.1M HOBt | Moderate (~9.[1]8) | Fast (5-10 min) | Minimal | Standard for Ser-Ester systems. |

| 2% DBU + 2% Piperidine | Very High (~12) | Instant (< 1 min) | High | Only for aggregated/difficult sequences (short contact).[1] |

Step-by-Step Optimized Protocol

1. Resin Preparation

Ensure the resin is fully swelled to allow efficient diffusion of the milder base.[1]

2. Deprotection (The "Buffered Flow" Method)

Do not use microwave irradiation for this step.[1] Heat significantly accelerates

-

Cocktail Preparation: Dissolve 5g Piperazine and 1.35g HOBt in 100mL DMF.

-

Cycle 1 (Flash): Add reagent to resin.[1] Agitate for 30 seconds . Drain.

-

Purpose: Remove bulk Fmoc and neutralize any residual acid.[1]

-

-

Cycle 2 (Reaction): Add fresh reagent. Agitate for 5 minutes . Drain.

-

Cycle 3 (Completion): Add fresh reagent. Agitate for 5 minutes . Drain.

-

Note: If using standard 20% Piperidine (not recommended), limit contact time to 2 x 1 minute strictly.[1]

-

3. Extensive Washing

Immediate removal of the base is critical to stop the elimination reaction.[1]

4. Monitoring (Kaiser Test)

Perform a Kaiser test (ninhydrin) on a few resin beads.[1]

-

Dark Blue: Positive (Free amine present

Fmoc removed).[1] -

Colorless/Yellow: Negative (Fmoc still present).[1]

-

Self-Validation: If the test is positive, proceed immediately to the next coupling step.[1] Do not leave the resin in the deprotected state (-NH2) for extended periods, as O-to-N acyl migration is possible, though sterically hindered by the Boc group.[1]

Troubleshooting & Self-Validating Systems

Symptom: Low Yield of Branched Peptide

Diagnosis:

Symptom: Incomplete Fmoc Removal

Diagnosis: The buffered cocktail (Piperazine/HOBt) was too mild for an aggregated sequence.[1] Validation: Kaiser test remains yellow/brown after 3 cycles.[1] Correction: Use the "DBU Flash" method:

-

Treat with 2% DBU / 2% Piperidine in DMF for exactly 1 minute .

-

Wash immediately and extensively with DMF containing 0.1M HOBt.[1]

Workflow Diagram

Figure 2: Operational workflow for orthogonal Fmoc deprotection on sensitive ester-linked substrates.

References

-

Coin, I., et al. (2007).[1] "Depsipeptides as tools for the synthesis of difficult sequence-containing peptides."[1][4] Nature Protocols. Available at: [Link][1]

-

Palasek, S. A., et al. (2007).[1] "Limiting racemization and aspartimide formation in microwave-enhanced SPPS." Journal of Peptide Science. Available at: [Link][1]

-

Subirós-Funosas, R., et al. (2011).[1] "Use of Oxyma Pure as Additive in Fmoc Solid-Phase Peptide Synthesis." Chemistry – A European Journal.[1] Available at: [Link][1]

-

Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][2][5][][7] Chemical Reviews. Available at: [Link][1]

Sources

Boc-Ser(Leu-Fmoc)-OH applications in drug discovery

Application Note: High-Fidelity Synthesis of "Difficult Sequence" Peptides using Boc-Ser(Leu-Fmoc)-OH

Executive Summary & Strategic Rationale

In modern drug discovery, the synthesis of hydrophobic peptides (e.g., transmembrane domains, amyloidogenic sequences) is frequently hindered by "on-resin aggregation."[1] This phenomenon occurs when growing peptide chains form inter-chain hydrogen bonds (beta-sheets), leading to gelation, incomplete coupling, and low crude purity.[1]

Boc-Ser(Leu-Fmoc)-OH (CAS: 944283-09-4) is a specialized "Isoacyl Dipeptide" building block designed to solve this problem.[1] It introduces a temporary depsipeptide (ester) bond into the peptide backbone.[1] Unlike the native amide bond, the ester bond lacks a hydrogen bond donor, effectively disrupting secondary structure formation during synthesis.[1]

Key Advantages:

-

Solubility: The resulting O-acyl isopeptide is significantly more soluble than the native peptide, facilitating HPLC purification.[1]

-

Purity: Prevents deletion sequences associated with aggregation.[1]

-

Versatility: Compatible with standard Fmoc SPPS workflows.[1]

-

Switchable: rapid, quantitative conversion to the native Leu-Ser sequence under physiological conditions (pH 7.4).[1]

Mechanism of Action: The "Click Peptide" Concept[1][2]

The core technology relies on the O-to-N intramolecular acyl migration .[1][2] The building block inserts the Leucine residue onto the side-chain oxygen of Serine.[1] The Serine alpha-amine is protected by Boc (acid-labile), while the Leucine alpha-amine is protected by Fmoc (base-labile) for chain extension.[1]

The Pathway

-

Synthesis: The backbone grows through the ester linkage.[1] The Boc group remains on the Serine nitrogen throughout Fmoc SPPS cycles.[1]

-

Cleavage: TFA treatment removes the resin and the Boc group, liberating the Serine amine (

).[1] -

Maturation: At neutral pH, the free Serine amine attacks the ester carbonyl, triggering an irreversible rearrangement to the native amide bond.[1]

Visualization of the O-to-N Acyl Shift:

Figure 1: The chemical pathway from the O-acyl isopeptide precursor to the native Leu-Ser sequence.[1] The ester bond acts as a temporary "kink" to prevent aggregation.[1]

Detailed Experimental Protocol

Objective: Synthesize a peptide containing the ...-Leu-Ser-... motif using Boc-Ser(Leu-Fmoc)-OH to disrupt aggregation.[1]

Materials Required

-

Building Block: Boc-Ser(Leu-Fmoc)-OH (Isoacyl Dipeptide).[1][3][4]

-

Resin: Wang or Rink Amide resin (depending on C-term requirement).[1]

-

Coupling Reagents: DIC/Oxyma Pure or HATU/DIPEA.[1]

-

Solvents: DMF (peptide grade), DCM.[1]

-

Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5).

Step-by-Step Methodology

1. Coupling the Isoacyl Unit

-

Context: This unit replaces the sequential coupling of Fmoc-Ser(tBu)-OH followed by Fmoc-Leu-OH.

-

Stoichiometry: Use 2.5 equivalents of Boc-Ser(Leu-Fmoc)-OH relative to resin loading.[1]

-

Activation: Dissolve the dipeptide in DMF. Add 2.5 eq HATU and 5 eq DIPEA.

-

Reaction: Shake for 2–4 hours. (Note: Coupling rates may be slower due to the bulky side chain; extended time is recommended).[1]

-

QC: Perform a Kaiser test. If positive, recouple.[1]

2. Chain Elongation (The "Kinked" Backbone)

-

Fmoc Removal: Treat with 20% Piperidine in DMF to remove the Fmoc group from the Leucine moiety.[1]

-

Subsequent Couplings: Continue standard Fmoc SPPS. The next amino acid will couple to the Leucine amine.[1]

3. Cleavage and Isolation

-

Cocktail: Treat resin with TFA/TIS/H2O (95:2.5:2.[1]5) for 2–3 hours.

-

Chemistry:

-

Precipitation: Precipitate in cold diethyl ether. Centrifuge and dry.

-

Result: You now possess the O-acyl isopeptide (Depsipeptide).[1]

4. Purification (HPLC)

-

Condition: Dissolve the crude solid in 0.1% TFA/Water/Acetonitrile.

-

Stability: Keep the mobile phase acidic (0.1% TFA, pH ~2).[1] The isopeptide is stable in acid.[1][5]

-

Benefit: The isopeptide will likely elute at a different retention time than the native peptide and will exhibit sharper peaks due to lack of aggregation.[1]

5. Chemical Conversion (The Switch)

-

Protocol: Dissolve the purified isopeptide in PBS (pH 7.4) or ammonium bicarbonate buffer.[1]

-

Time: Conversion is usually complete within 5–30 minutes.[1]

-

Monitoring: Monitor by HPLC. You will see the peak shift as the ester converts to the amide.[1]

-

Final Step: Lyophilize the solution to obtain the native peptide.[1]

Data Analysis & Troubleshooting

Comparative Performance: Standard vs. Isoacyl Method[1]

| Feature | Standard Fmoc SPPS | Isoacyl Method (Boc-Ser(Leu-Fmoc)-OH) |

| Synthesis Yield | Low for hydrophobic sequences (20-40%) | High (>80%) due to reduced aggregation |

| Crude Purity | Complex mixture (deletion sequences) | Cleaner profile (main impurity is unreacted unit) |

| Solubility | Often precipitates in HPLC buffers | Enhanced solubility (disrupted H-bonds) |

| Purification | Difficult separation of aggregates | Efficient separation of monomeric isopeptide |

| Final Step | Direct isolation | Requires pH shift step (simple) |

Troubleshooting Guide

-

Issue: Incomplete coupling of the Isoacyl unit.

-

Solution: Use DIC/Oxyma at 50°C (microwave) for 20 minutes. The ester bond is thermally stable, but avoid temperatures >60°C to prevent Boc thermolysis.[1]

-

-

Issue: Premature conversion during purification.[1]

-

Issue: Slow conversion to native peptide.

-

Solution: Increase pH to 8.0 or warm slightly to 37°C. Ensure the concentration is < 1 mg/mL to prevent intermolecular reactions (though intramolecular is kinetically favored).

-

Applications in Drug Discovery[1][2][6]

1. Amyloid Beta (Aβ) Research Synthesizing Aβ1-42 is notoriously difficult due to rapid aggregation on-resin.[1] Replacing the Leu17-Ser26 region (or specific Leu-Ser sites) with Boc-Ser(Leu-Fmoc)-OH allows for the synthesis of "Click Aβ".[1] This monomeric precursor can be stored and "switched on" to start aggregation studies at a precise time point [1].[1]

2. Transmembrane GPCR Domains GPCR fragments are highly hydrophobic.[1] The isopeptide method disrupts the alpha-helical bundles that form during synthesis, allowing for the successful assembly of long transmembrane sequences [2].[1]

3. Cyclic Peptides For head-to-tail cyclization, bringing the N and C termini together is difficult if the linear chain aggregates.[1] Using an isopeptide backbone keeps the chain flexible and soluble, facilitating the cyclization reaction before the final O-N shift [3].[1]

References

-

Sohma, Y., et al. (2005).[1] "Click Peptide": A Novel "O-Acyl Isopeptide Method" for the Synthesis of Difficult Sequence Peptides and Its Application to the Synthesis of Alzheimer's Amyloid β Peptide (Aβ) 1-42.[1][2] ChemBioChem. [1]

-

Yoshiya, T., et al. (2009).[1][6] O-Acyl isopeptide method: efficient synthesis of isopeptide segment and application to racemization-free segment condensation.[1][6] Organic & Biomolecular Chemistry.

-

Merck Millipore / Novabiochem . (2023).[1] "Structure breaking isoacyl dipeptides." Novabiochem® Technical Notes. [1]

-

Coin, I., et al. (2007).[1] Depsipeptides as conformational switches in the synthesis of difficult peptides.[1] Nature Protocols.

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Development of O-acyl isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. peptide.com [peptide.com]

- 6. O-Acyl isopeptide method: efficient synthesis of isopeptide segment and application to racemization-free segment condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Racemization of serine during Boc-Ser(Leu-Fmoc)-OH coupling

Technical Support Guide: Preventing Racemization of Boc-Ser(Leu-Fmoc)-OH

Executive Summary & Technical Context

You are likely encountering racemization while attempting to couple the depsipeptide/isopeptide building block Boc-Ser(Leu-Fmoc)-OH .

This is a known high-risk synthetic step. Unlike standard Serine derivatives (e.g., Boc-Ser(tBu)-OH), your building block contains an O-acyl ester linkage (the Leucine attached to the Serine hydroxyl). The presence of this electron-withdrawing ester group at the

When you activate the C-terminal carboxyl group for coupling, the molecule becomes highly susceptible to proton abstraction by the base (e.g., DIEA, NMM) used in the coupling mixture. This leads to rapid racemization via the oxazolone (azlactone) mechanism or direct enolization.[1]

This guide provides a root-cause analysis and a validated protocol to minimize this side reaction.

Diagnostic: Why is Racemization Occurring?

The following diagram illustrates the mechanistic pathway leading to the loss of chirality in your specific building block.

Caption: Figure 1.[2][3] The electron-withdrawing effect of the O-Leucyl ester facilitates

Troubleshooting & Optimization Protocols

Issue 1: High Levels of D-Ser (>5%) in Crude Peptide

Root Cause: Excessive base basicity or concentration during the activation step.

Technical Insight: Standard bases like Diisopropylethylamine (DIEA) are often too strong for O-acylated Serine derivatives. They rapidly abstract the acidic

Corrective Protocol: The "Base-Free" or "Collidine" Switch

| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) |

| Coupling Reagent | HATU / HBTU | DIC (Diisopropylcarbodiimide) |

| Additive | HOBt | Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) |

| Base | DIEA (2.0 equiv) | None (preferred) or TMP (2,4,6-Trimethylpyridine / Collidine) |

| Temperature | Room Temperature | 0°C for activation, then 0°C -> RT |

| Pre-activation | 2-5 minutes | 0 minutes (Add reagents directly to resin/amine) |

Step-by-Step Optimized Coupling Procedure:

-

Chill: Cool the reactor (or reaction vessel) and the solvent (DMF/DCM) to 0°C.

-

Dissolve: Dissolve Boc-Ser(Leu-Fmoc)-OH (3.0 equiv) and Oxyma Pure (3.0 equiv) in a minimal amount of DMF.

-

Activate: Add DIC (3.0 equiv) to the amino acid solution.

-

Couple Immediately: Immediately add this mixture to the resin-bound amine (do not pre-activate for more than 30 seconds).

-

Incubate: Shake for 60 minutes at 0°C, then allow to warm to room temperature for another 60 minutes.

-

Wash: Drain and wash thoroughly with DMF.

Expert Note: If solubility requires a base (e.g., for HATU couplings), replace DIEA with 2,4,6-Collidine (TMP) . Collidine is a weaker, non-nucleophilic base that significantly reduces proton abstraction at the

-carbon compared to DIEA.

Issue 2: Poor Coupling Efficiency (Incomplete Reaction)

Root Cause: Steric hindrance from the bulky Leu-Fmoc side chain and the Boc group. Technical Insight: While preventing racemization is priority #1, the bulky side chain slows down the kinetics, tempting users to increase temperature or base—which causes racemization.

Corrective Protocol: Double Coupling with Chaotropic Salts

-

First Coupling: Use the DIC/Oxyma protocol described above.

-

Test: Perform a Kaiser test (qualitative) or Chloranil test (if coupling to secondary amine).

-

Second Coupling (if needed): Repeat the DIC/Oxyma coupling but add 0.1 M LiCl or KSCN to the coupling mixture. These chaotropic salts disrupt hydrogen bonding and aggregation without increasing basicity (racemization risk).

Validation: How to Measure Racemization

You cannot rely on standard reverse-phase HPLC (C18) to separate the L-Ser and D-Ser diastereomers of a complex peptide easily. You must use a dedicated chiral analysis method.

Method A: CATA (Chiral Amino Acid Analysis) - The Gold Standard

-

Hydrolysis: Hydrolyze a small sample of the resin-bound peptide (6N HCl, 110°C, 24h). Note: This will cleave the ester, yielding free Serine and Leucine.

-

Derivatization: Derivatize the hydrolysate with FDAA (Marfey’s Reagent) .

-

Analysis: Analyze via LC-MS comparing against standard L-Ser and D-Ser derivatized controls.

-

Expectation: D-Ser content should be < 1.0% if the optimized protocol is followed.

-

Method B: Diastereomeric Probe (If peptide is short) If your target is Boc-Ser(Leu-Fmoc)-[Resin], cleave a small aliquot.

-

The resulting product will be H-Ser(H-Leu)-OH (assuming global deprotection removes Boc and Fmoc).

-

Use a high-resolution C18 column with a shallow gradient (e.g., 0.1% increase in ACN per minute). The D-Ser isomer usually elutes earlier than the L-Ser isomer.

Decision Workflow

Use this flowchart to guide your next experiment.

Caption: Figure 2. Decision matrix for minimizing racemization risk during the coupling of sensitive O-acyl serine derivatives.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[4] Chemistry – A European Journal, 15(37), 9394–9403. Link

-

Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Specifically Chapter 4 on Racemization).[5] Link

-

Coin, I., et al. (2007). Depsipeptides as conformational switches in polypeptide synthesis. Nature Protocols, 2, 3247–3256. Link

-

Chem-Impex International. (n.d.). Product Specification: Boc-Ser(Leu-Fmoc)-OH.[6][7][8][9][10] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 4. Oxyma-B, an excellent racemization suppressor for peptide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. bachem.com [bachem.com]

- 6. shop.bachem.com [shop.bachem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Boc-Ser(Leu-Fmoc)-OH | C29H36N2O8 | CID 16664717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Technical Support Center: SPPS Side-Chain Protection (Ser & Leu)

Welcome to the Advanced Peptide Synthesis Support Center. Ticket ID: SPPS-SER-LEU-001 Assigned Specialist: Dr. A. Chen, Senior Application Scientist Status: Open

Executive Summary

You have inquired about side-chain protection strategies for Serine (Ser) and Leucine (Leu) . While these two amino acids are fundamental building blocks, they represent opposite ends of the spectrum in Solid-Phase Peptide Synthesis (SPPS):

-

Serine is a chemically reactive nucleophile requiring strict orthogonal protection to prevent acylation, racemization, and

-elimination. -

Leucine is a chemically inert hydrophobic residue requiring no side-chain protection, yet it introduces significant physical challenges (aggregation) that often require backbone protection strategies.

This guide details the specific protocols, troubleshooting steps, and decision-making frameworks for these residues.

Module 1: Serine (Ser) – The Reactive Challenge

Serine contains a

Q1: Which protecting group should I choose for Serine?

A: Your choice depends on your synthesis strategy (Fmoc vs. Boc) and downstream applications.[1]

| Strategy | Protecting Group | Structure | Removal Condition | Application |

| Fmoc (Standard) | t-Bu (tert-butyl) | Ether linkage | 95% TFA (Acid) | Standard SPPS. Stable to piperidine (base).[1] |

| Fmoc (Specialized) | Trt (Trityl) | Bulky ether | 1% TFA (Mild Acid) | Selective deprotection. Allows on-resin modification (e.g., phosphorylation) while keeping the peptide anchored. |

| Fmoc (Specialized) | Bzl (Benzyl) | Ether linkage | HF / TFMSA | Rare in Fmoc. Used when hyper-acid stability is needed (e.g., solution phase segments). |

| Boc (Standard) | Bzl (Benzyl) | Ether linkage | HF (Hydrofluoric Acid) | Standard Boc chemistry. Stable to TFA. |

Q2: I see "deletion sequences" and "double hits" near my Serine. What is happening?

A: This is likely O-acylation followed by an N-to-O shift or simple branching.

-

Cause: If the t-Bu group is prematurely removed (rare) or if you are using unprotected Ser (never recommended), the incoming amino acid couples to the hydroxyl group.

-

Troubleshooting: Ensure you are using high-quality Fmoc-Ser(tBu)-OH. If using Trt protection, ensure your acidic additives (like HOBt) are not acidic enough to prematurely cleave the Trityl group during coupling.

Q3: My Serine residue shows high racemization (D-Ser > 5%). Why?

A: Serine is prone to base-catalyzed racemization via the oxazolone mechanism or direct enolization.

-

Mechanism: The electronegative oxygen on the

-carbon pulls electron density, making the -

Critical Fixes:

-

Avoid DBU: Never use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for Fmoc deprotection if Ser is at the C-terminus or in a sensitive position. Use standard Piperidine.

-

Use Oxyma/DIC: Switch from HBTU/DIEA to Oxyma Pure/DIC activation. Uronium salts (HBTU/HATU) with tertiary amines (DIEA) are high-risk for Ser racemization.

-

Minimize Base Contact: Reduce Fmoc deprotection time (e.g.,

min instead of

-

Q4: What is

-elimination and how do I stop it?

A:

-

Trigger: Strong bases attacking the

-proton when the side chain has a good leaving group (e.g., a phosphate group or a poor protecting group). -

Prevention: This is most common in Phospho-Serine synthesis. If synthesizing phosphopeptides, use "Global Phosphorylation" (post-synthesis) or specialized bases (e.g., 0.1M HOBt added to the Piperidine deprotection cocktail) to suppress base activity.

Module 2: Leucine (Leu) – The Physical Challenge[2]

Leucine possesses an aliphatic isobutyl side chain. It is chemically inert to TFA, Piperidine, and standard scavengers.

Q1: I cannot find Fmoc-Leu(PG)-OH in the catalog. Do I need side-chain protection?

A: No. Leucine requires no side-chain protection .

-

Reasoning: The alkyl side chain is non-reactive. Adding a protecting group would add unnecessary mass and steric hindrance.

-

Exception: There are no standard commercial "side-chain protected" Leu derivatives for SPPS because they are chemically unnecessary.

Q2: If Leu is "easy," why did my poly-Leu / Leu-rich peptide fail?

A: While chemically safe, Leucine is physically problematic. It is a primary driver of peptide aggregation (

-

The Phenomenon: Leu-rich sequences (e.g., "Leucine Zippers") self-associate on the resin via hydrogen bonding between the backbone amides. This collapses the resin, making the N-terminus inaccessible for the next coupling.

-

The "Protection" Strategy: Since we don't protect the side chain, we must protect the backbone or disrupt the structure.

Q3: How do I troubleshoot Leucine aggregation?

A: You must employ "Structure-Breaking" strategies.

-

Pseudoproline Dipeptides (The Gold Standard):

-

If your sequence has a Ser/Thr/Cys near the Leu region (e.g., ...Leu-Leu-Leu-Ser...), use a Pseudoproline dipeptide (e.g., Fmoc-Leu-Ser(

pro)-OH). -

Mechanism:[1][3][4][5] This locks the Serine into a ring structure (oxazolidine), forcing a "kink" in the peptide backbone that prevents

-sheet aggregation.[5]

-

-

Hmb / Dmb Backbone Protection:

-

Chaotropic Salts & Heat:

-

Add LiCl or KSCN to your coupling and deprotection buffers.[6]

-

Perform couplings at 50°C - 75°C (Microwave or conventional heating) to disrupt aggregates.

-

Visual Troubleshooting Guides

Diagram 1: Serine Protection Strategy & Risk Assessment

Caption: Decision matrix for Serine protecting groups and mitigation of intrinsic reactivity risks.

Diagram 2: Leucine Aggregation & Backbone Protection

Caption: Workflow for handling Leucine-induced aggregation, shifting focus from side-chain to backbone protection.

Summary of Specifications

| Feature | Serine (Ser) | Leucine (Leu) |

| Side Chain | Hydroxyl (-OH) | Isobutyl (-CH2-CH-(CH3)2) |

| Reactivity | High (Nucleophilic) | Inert |

| Standard Protection | t-Bu (Fmoc) or Bzl (Boc) | None |

| Primary Risk | Racemization (Base-catalyzed) | Aggregation (Inter-chain H-bonds) |

| Troubleshooting | Use Oxyma/DIC; Avoid DBU. | Use Pseudoprolines; Heat; Hmb. |

References

-

CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS (Racemization Mechanisms). CEM Technical Notes. [Link]

-

ResearchGate. (2013).[7] Discussions on Fmoc-Ser(Trt)-OH usage and beta-elimination.[Link]

Sources

- 1. scribd.com [scribd.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. peptide.com [peptide.com]

- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Boc-Ser(Leu-Fmoc)-OH

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with Boc-Ser(Leu-Fmoc)-OH in solid-phase peptide synthesis (SPPS). This resource is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established scientific principles and field-proven experience. Our goal is to empower you to diagnose and resolve issues leading to low peptide yield, ensuring the success of your synthesis projects.

Introduction: The Challenge of Bulky Dipeptide Building Blocks

The use of pre-formed dipeptide building blocks like Boc-Ser(Leu-Fmoc)-OH is intended to streamline the synthesis of complex peptides by introducing two residues in a single coupling step. However, the inherent steric bulk of the Boc and Fmoc protecting groups, combined with the dipeptide structure itself, can present significant challenges. These challenges often manifest as low coupling efficiency and incomplete Fmoc deprotection, ultimately leading to a lower than expected yield of the target peptide. This guide will walk you through the common causes of low yield and provide systematic approaches to overcome them.

Troubleshooting Guide: Diagnosing and Resolving Low Yield

This section provides a structured approach to identifying and solving the root causes of low yield when using Boc-Ser(Leu-Fmoc)-OH.

Question 1: My peptide synthesis yield is significantly lower than expected after incorporating Boc-Ser(Leu-Fmoc)-OH. What are the most likely causes?

Answer: Low yield following the incorporation of Boc-Ser(Leu-Fmoc)-OH can typically be attributed to one or a combination of the following factors:

-

Incomplete Coupling: The steric hindrance posed by the bulky Boc and Fmoc protecting groups, as well as the dipeptide unit itself, can impede the coupling reaction.[1] This is particularly true if the N-terminus of the growing peptide chain is also sterically hindered.

-

Incomplete Fmoc Deprotection: After successful coupling of the dipeptide, the subsequent removal of the Fmoc group from the leucine residue can be difficult. Peptide aggregation on the solid support can physically block the piperidine solution from accessing the Fmoc group, leading to incomplete deprotection.[2][3][4]

-

Peptide Aggregation: The sequence of your peptide, especially if it contains hydrophobic residues, can lead to the formation of secondary structures and intermolecular hydrogen bonding on the resin.[5][6] This aggregation can severely impact both coupling and deprotection steps.[7]

-

Side Reactions: While less common with stable protecting groups, side reactions involving the serine hydroxyl group can occur under certain conditions, though this is less likely to be the primary cause of significant yield loss with this specific building block.[8][9]

To systematically troubleshoot this issue, we recommend following the workflow illustrated below.

Caption: Troubleshooting workflow for low yield.

Frequently Asked Questions (FAQs)

Q1: What are the optimal coupling conditions for a sterically hindered building block like Boc-Ser(Leu-Fmoc)-OH?

A: For sterically demanding couplings, standard coupling reagents like HBTU or TBTU may not be sufficient. We recommend using more potent activating reagents.

| Coupling Reagent | Recommended Equivalents (vs. Amino Acid) | Activation Time | Key Considerations |

| HATU/HCTU | 1.0 | 3-5 minutes | Highly efficient for hindered couplings. Use with a non-nucleophilic base like DIPEA or 2,4,6-collidine.[10][11] |

| PyBOP | 1.0 | 3-5 minutes | Another excellent choice for difficult couplings, though it produces a carcinogenic byproduct (HMPA).[12] |

| COMU | 1.0 | 1-2 minutes | A newer generation coupling reagent with high efficiency and a favorable safety profile.[11] |

Protocol for Optimized Coupling:

-

Pre-swell the resin in high-quality, amine-free DMF.

-

Perform the Fmoc deprotection of the N-terminal amino acid on the resin and wash thoroughly with DMF.

-

In a separate vessel, dissolve 3 equivalents of Boc-Ser(Leu-Fmoc)-OH and 2.95 equivalents of HATU in DMF.

-

Add 6 equivalents of DIPEA or 2,4,6-collidine to the amino acid/coupling reagent solution and allow it to pre-activate for 3-5 minutes.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for at least 2 hours. For particularly difficult sequences, extending the coupling time to 4 hours or performing a double coupling is recommended.[13]

-

After coupling, wash the resin thoroughly with DMF.

Q2: I suspect incomplete Fmoc deprotection after the Boc-Ser(Leu-Fmoc)-OH coupling. How can I confirm this and what is the best way to resolve it?

A: The most common method to qualitatively assess Fmoc deprotection is the Kaiser test . A positive Kaiser test (blue beads) indicates the presence of free primary amines, signifying successful Fmoc removal. If the beads remain yellow or are only faintly blue, Fmoc deprotection is incomplete.

Strategies to Improve Fmoc Deprotection:

-

Extended Deprotection Time: Increase the standard deprotection time (e.g., from 2 x 10 minutes to 2 x 20 minutes) with 20% piperidine in DMF.

-

Addition of DBU: For very difficult deprotections, a stronger base can be used. A common solution is to use a deprotection cocktail of 2% DBU and 2% piperidine in DMF.[3]

-

Microwave-Assisted Deprotection: The application of microwave energy can help to disrupt aggregation and accelerate the deprotection process.[4]

Q3: My peptide sequence is known to be prone to aggregation. Are there any proactive steps I can take when using Boc-Ser(Leu-Fmoc)-OH?

A: Yes, several strategies can be employed to mitigate aggregation during synthesis:

-

Solvent Choice: Switch from DMF to N-methylpyrrolidone (NMP) or a "magic mixture" of DCM/DMF/NMP (1:1:1), as these have better solvating properties for aggregating peptides.[14] Adding chaotropic salts like LiCl to the DMF can also help disrupt hydrogen bonding.

-

Lower Resin Loading: Using a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

-

Use of Pseudoproline Dipeptides: For sequences containing Ser or Thr, incorporating pseudoproline dipeptides can introduce a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures that lead to aggregation.[3][15][16][17] While you are already using a dipeptide, for other parts of your sequence, this is a valuable strategy.

Caption: Proactive strategies for aggregation-prone sequences.

Q4: Could the Boc protecting group be prematurely cleaved during the synthesis?

A: The Boc group is generally stable to the basic conditions used for Fmoc deprotection (piperidine in DMF).[10] It is designed to be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) during the final cleavage from the resin.[] Therefore, premature cleavage of the Boc group is highly unlikely to be a cause of low yield during the chain elongation steps of Fmoc-based SPPS.

References

-

Xtalks. (n.d.). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Retrieved from [Link]

-

Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Valdés-Tresanco, M. E., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 163. [Link]

-

AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(7), 1727. [Link]

-

American Chemical Society. (2026, February 2). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. [Link]

-

Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]

- Google Patents. (n.d.). WO2024174680A1 - Building blocks for difficult peptide synthesis and method of making thereof.

-

National Institutes of Health. (2010). Epimerisation in Peptide Synthesis. PMC. [Link]

-

AAPPTec. (n.d.). Fmoc-Trp(Boc)-Ser(ψ Me,Me pro)-OH [908601-15-0]. Retrieved from [Link]

-

Bapeks. (n.d.). Boc-Ser(Psi(Me,Me)pro)-OH. Retrieved from [Link]

-

IntechOpen. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2018, August 12). (PDF) Side reactions in peptide synthesis: An overview. Retrieved from [Link]

-

ACS Omega. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Introduction to Peptide Synthesis. PMC. [Link]

Sources

- 1. wpage.unina.it [wpage.unina.it]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. peptide.com [peptide.com]

- 4. mdpi.com [mdpi.com]

- 5. blog.mblintl.com [blog.mblintl.com]

- 6. xtalks.com [xtalks.com]

- 7. WO2024174680A1 - Building blocks for difficult peptide synthesis and method of making thereof - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 10. chempep.com [chempep.com]

- 11. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 12. peptide.com [peptide.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 17. peptide.com [peptide.com]

Validation & Comparative

Breaking the Aggregation Barrier: Boc-Ser(Leu-Fmoc)-OH vs. Pseudoprolines

This guide details the application of Boc-Ser(Leu-Fmoc)-OH , a specialized "O-acyl isodipeptide" building block designed to overcome severe peptide aggregation during Solid-Phase Peptide Synthesis (SPPS).

Executive Summary: The "Difficult Sequence" Solution

In peptide synthesis, "difficult sequences" (often hydrophobic or β-sheet prone regions) undergo on-resin aggregation, leading to incomplete coupling and deletion sequences. While Pseudoprolines are the standard solution for Ser/Thr/Cys-containing sequences, they sometimes fail in extreme cases (e.g., Amyloid-beta, long hydrophobic transmembrane domains).

Boc-Ser(Leu-Fmoc)-OH represents a more potent alternative: the O-Acyl Isopeptide Method . Unlike pseudoprolines, which induce a "kink" in the backbone, this unit temporarily re-routes the backbone through the side chain , converting the native amide bond into an ester bond. This completely disrupts secondary structure formation. The native peptide is restored post-synthesis via a pH-triggered O-to-N acyl shift .

The Candidate: Boc-Ser(Leu-Fmoc)-OH[1][2][3]

2.1 Chemical Identity & Mechanism

-

System: Designed primarily for Fmoc SPPS .

-

Structure:

-

Serine (Ser): The C-terminal residue of the pair. Its

-amine is protected by Boc (acid-labile, stable to piperidine). -

Leucine (Leu): The N-terminal residue of the pair. It is esterified to the Serine side-chain hydroxyl. Its

-amine is protected by Fmoc (base-labile).

-

-

Role: It inserts the sequence -Leu-Ser- into the peptide.

-

The "Switch": The Boc group acts as a "safety lock." It remains on the Serine amine throughout the Fmoc SPPS cycles. Upon final cleavage (TFA), the Boc is removed, liberating the Serine amine. Subsequent neutralization (pH 7.4) triggers the migration of the Leucine from the Oxygen to the Nitrogen, restoring the native amide bond.

2.2 Why This Configuration?

The Boc/Fmoc orthogonality is critical.

-

During Synthesis (Fmoc Chemistry): The chain grows from the Leu-Fmoc amine. The Ser-Boc amine must remain inert; if it were Fmoc-protected, it would be deprotected during the cycle, leading to premature acyl migration or branching.

-

During Cleavage (TFA): The Ser-Boc is removed, leaving a protonated amine (

). The ester bond is stable in acid. -

Post-Cleavage (Buffer): Neutralization allows the free amine (

) to attack the ester carbonyl, completing the synthesis.

Comparative Analysis: O-Acyl Isopeptides vs. Pseudoprolines

| Feature | O-Acyl Isopeptide (Boc-Ser(Leu-Fmoc)-OH) | Pseudoproline Dipeptides (e.g., Fmoc-Leu-Ser( |

| Mechanism | Backbone Branching: Connectivity changes to ester (depsipeptide).[1] | Cis-Amide Mimic: Oxazolidine ring locks conformation. |

| Aggregation Breaking | Complete: Eliminates the amide hydrogen donor/acceptor at the site. | High: Induces a kink, but backbone connectivity remains. |

| Synthesis Protocol | Modified: Requires post-cleavage pH shift step. | Standard: "Plug-and-play" in Fmoc SPPS. |

| Restoration | Chemical Trigger: O-to-N acyl shift (pH 7.4). | Acid Lability: Spontaneous ring opening during TFA cleavage. |

| Solubility (Crude) | Very High: The isopeptide form is highly soluble in HPLC buffers. | Moderate: Improved over native, but less than isopeptide. |

| Best Use Case | "Impossible" Sequences: Amyloids, transmembrane domains, sequences where pseudoprolines fail. | Routine Difficult Sequences: Standard aggregation prone regions. |

Visualizing the Mechanism

The following diagram illustrates the structural transformation from the building block to the final native peptide.

Figure 1: The O-Acyl Isopeptide Strategy. The backbone is synthesized through the ester linkage (blue). The native amide bond (green) is formed only after the peptide is released from the resin.

Experimental Protocol

Phase 1: Incorporation (Fmoc SPPS)

-

Coupling: Use Boc-Ser(Leu-Fmoc)-OH (3-4 eq) activated with DIC/Oxyma or HATU/DIPEA.

-

Note: Couple to the free amine of the resin-bound peptide.[2]

-

-

Fmoc Removal: Treat with 20% Piperidine in DMF (Standard protocol).[3]

-

Crucial: This removes the Fmoc from the Leucine amine. The Serine amine remains Boc-protected.[4]

-

-

Elongation: Continue standard Fmoc SPPS. The next amino acid couples to the Leucine.

Phase 2: Cleavage

-

Reagent: Standard TFA cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).

-

Action: Cleaves peptide from resin and removes the Boc group from Serine.

-

Result: The crude peptide is the O-acyl isopeptide .[5]

-

QC Check: Mass spectrometry will show the correct mass (same MW as native peptide). HPLC retention time will be significantly different (usually earlier/more hydrophilic).

-

Phase 3: O-to-N Acyl Migration (Restoration)

-

Dissolution: Dissolve the crude lyophilized isopeptide in phosphate-buffered saline (PBS, pH 7.4) or NH4HCO3 buffer.

-

Concentration: ~1 mg/mL.

-

-

Incubation: Stir at room temperature.

-

Time: Typically 10 minutes to 4 hours. Monitor by HPLC (shift from isopeptide peak to native peak).

-

-

Purification: Once conversion is >95%, purify the native peptide by Prep-HPLC.

Decision Matrix: When to Use What?

Figure 2: Selection strategy for aggregation-disrupting building blocks.

References

-

Sohma, Y., et al. (2011).[6] "Development of O-acyl isopeptide method." Chemical Reviews, 111(7), 3888–3929. Link

-

Yoshiya, T., et al. (2007).[7] "“O-Acyl isopeptide method” for peptide synthesis: synthesis of forty kinds of “O-acyl isodipeptide unit” Boc-Ser/Thr(Fmoc-Xaa)-OH." Organic & Biomolecular Chemistry, 5(11), 1720-1730.[7] Link

-

Mutter, M., et al. (2004). "Switch peptides in statu nascendi: induction of conformational transitions relevant to degenerative diseases." Angewandte Chemie International Edition, 43(32), 4172-4178. Link

-

White, P., et al. (2004). "Pseudoproline dipeptides in the Fmoc solid-phase synthesis of difficult sequences." Methods in Molecular Biology, 298, 9-24. Link

Sources

- 1. bachem.com [bachem.com]

- 2. O-Acyl isopeptide method: efficient synthesis of isopeptide segment and application to racemization-free segment condensation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Development of O-acyl isopeptide method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "O-acyl isopeptide method" for peptide synthesis: synthesis of forty kinds of "O-acyl isodipeptide unit" Boc-Ser/Thr(Fmoc-Xaa)-OH - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability comparison of Boc-Ser(Leu-Fmoc)-OH with other protected dipeptides

The following guide objectively compares the stability and performance of Boc-Ser(Leu-Fmoc)-OH against standard protected dipeptides and alternative "structure-breaking" tools.

Executive Summary: The "Solubility Switch"

Boc-Ser(Leu-Fmoc)-OH is a specialized isoacyl dipeptide building block designed to overcome the "difficult sequence" problem in solid-phase peptide synthesis (SPPS). Unlike standard dipeptides that maintain a native amide backbone (prone to aggregation), this unit introduces a temporary ester "kink" (depsipeptide bond) into the backbone.[1][2]

Core Value Proposition:

-

During Synthesis: The ester bond disrupts secondary structures (

-sheets), significantly improving solvation and coupling efficiency for aggregation-prone sequences (e.g., Amyloid -

Post-Synthesis: It enables the purification of the highly soluble O-acyl isopeptide precursor.

-

The "Switch": A simple pH adjustment (to pH 7.[3]4) triggers a spontaneous

acyl shift , converting the precursor into the native peptide with 100% fidelity.

Technical Deep Dive: Structure & Mechanism

To understand the stability profile, one must understand the unique connectivity of this building block.

-

Chemical Structure:

-Boc-Serine where the side-chain hydroxyl is esterified with -

The "Safety Lock": The Boc group on the Serine amine is critical. It acts as a "safety lock" that prevents the

acyl shift during the harsh conditions of chain assembly. The shift can only occur once the Boc group is removed (during TFA cleavage) and the pH is raised.

Mechanism of Action (The "Switch")

The following diagram illustrates the transformation from the stable isopeptide precursor to the native amide.

Caption: The O-to-N acyl shift mechanism. The reaction is driven by the thermodynamic stability of the amide bond over the ester bond.

Stability Comparison: Isoacyl vs. Standard vs. Pseudoproline

This section compares Boc-Ser(Leu-Fmoc)-OH with its two main competitors: Standard Protected Dipeptides (native structure) and Pseudoproline Dipeptides (alternative structure-breaker).

Comparative Data Table

| Feature | Isoacyl Dipeptide (Boc-Ser(Leu-Fmoc)-OH) | Pseudoproline Dipeptide (Fmoc-Ser(PsiMe,Mepro)-OH) | Standard Dipeptide (Fmoc-Ser(tBu)-Leu-OH) |

| Primary Function | Solubilization via backbone ester "kink" | Solubilization via "kink" & steric bulk | Standard chain elongation |

| Fmoc Removal Stability | Moderate. Ester can hydrolyze in 20% piperidine. Requires optimized base cocktail. | High. Oxazolidine ring is stable to bases. | High. Amide bond is stable. |

| TFA Cleavage Stability | High. Ester survives TFA. Boc is removed. | Low. Ring cleaves in TFA, yielding native peptide immediately. | High. Side chains deprotected; backbone intact. |

| Purification State | Soluble Depsipeptide. (Easier purification).[1][2][3][4] | Native Peptide. (Risk of aggregation/precipitation).[4] | Native Peptide. (Risk of aggregation).[4] |

| Racemization Risk | Low. Pre-formed ester avoids on-resin racemization. | Low. Pre-formed ring prevents racemization. | Moderate. Depends on coupling conditions. |

| Storage Stability | High (Store at -20°C, desiccated). | High. | High. |

Detailed Stability Analysis

A. Stability to Bases (Fmoc Deprotection)[5]

-

Risk: The ester linkage in Boc-Ser(Leu-Fmoc)-OH is susceptible to hydrolysis (saponification) or premature cleavage if exposed to strong bases for prolonged periods.

-

Observation: Standard 20% piperidine in DMF can cause minor ester hydrolysis (0.5–2% per cycle) if cycles are long or temperature is elevated (e.g., microwave synthesis).

-

Expert Recommendation: Replace standard piperidine with 2% DBU / 2% Piperidine in DMF or use shorter deprotection times (2 x 3 min) at room temperature to preserve the ester bond.

B. Stability to Acids (TFA Cleavage)

-

Behavior: The isopeptide bond is completely stable in 95% TFA.

-

Outcome: The cleavage cocktail removes the Boc group (liberating the Serine amine) and side-chain protectors, but leaves the Ser-O-Leu ester intact.

-

Advantage: This yields the depsipeptide (isopeptide) in the crude mixture.[2] Because the "kink" is still present, this crude product is often significantly more soluble in HPLC buffers (Water/Acetonitrile) than the native peptide, allowing for high-purity isolation.

C. Stability in Buffer (The "Switch" Condition)

-

Behavior: At pH < 4, the isopeptide is stable (amine is protonated). At pH > 7, the shift occurs.

-

Kinetics: The

shift typically reaches completion within 10–30 minutes at pH 7.4. No side reactions or racemization are observed during this shift.

Experimental Protocols

Workflow Diagram

Caption: Optimized workflow for incorporating Boc-Ser(Leu-Fmoc)-OH into SPPS.

Protocol 1: Coupling & Elongation

-

Coupling: Use 3 eq. of Boc-Ser(Leu-Fmoc)-OH , 3 eq. HATU (or DIC/HOBt), and 6 eq. DIPEA in DMF.[3][6][7] Couple for 2 hours.

-

Note: The coupling efficiency is generally high due to the pre-formed nature of the block.

-

-

Fmoc Removal (Critical): To prevent ester hydrolysis, use 2% DBU / 2% Piperidine in DMF (2 x 5 min).

-

Avoid: Pure piperidine for long durations (>20 min) or heating >40°C.

-

-

Chain Extension: Continue standard Fmoc SPPS from the Leucine amine.

Protocol 2: The Acyl Shift

-

Dissolution: Dissolve the purified lyophilized depsipeptide in PBS (phosphate-buffered saline, pH 7.4) or 0.1 M NH

HCO -

Incubation: Stir at room temperature.

-

Completion: Reaction is usually complete in 15–60 minutes .

-

Final Step: Lyophilize immediately or use directly in biological assays.

References

-

Sohma, Y., et al. (2005). "The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides: application to the synthesis of Alzheimer's disease-related amyloid beta peptide (Abeta) 1-42." Journal of Peptide Science. Link

-

Coin, I., et al. (2007). "Depsipeptides as tools for the synthesis of difficult sequence-containing peptides."[1][2][3][4][9][10] Nature Protocols. Link

-

Merck Millipore / Novabiochem . (2024). "Isoacyl Dipeptides: Technical Guide and Application Notes." Merck Millipore Technical Library. Link

-

Skwarczynski, M., et al. (2005). "O-Acyl isopeptide method: efficient synthesis of isopeptide segment and application to racemization-free segment condensation." Organic & Biomolecular Chemistry. Link

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]

- 7. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bachem.com [bachem.com]

- 10. Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Standard Operating Procedure: Disposal of Boc-Ser(Leu-Fmoc)-OH

Executive Summary

Boc-Ser(Leu-Fmoc)-OH is an orthogonally protected dipeptide building block used in solid-phase peptide synthesis (SPPS).[1][2] While not classified as an EPA P-listed (acutely toxic) or U-listed substance, it must be managed as Hazardous Chemical Waste due to its potential for skin sensitization and the chemical reactivity of its protecting groups.

Immediate Action Directive:

-

Do NOT dispose of down the drain.

-

Do NOT mix with strong acids (TFA/HCl) or strong bases (Piperidine) in the primary waste stream to prevent uncontrolled deprotection and gas evolution.

-

Segregate based on physical state: Solids go to Hazardous Solid Waste ; Solutions go to Organic Solvent Waste (Halogenated or Non-Halogenated).

Chemical Profile & Hazard Assessment

To dispose of this compound safely, one must understand its reactive "triggers." This molecule contains two protecting groups with opposing stabilities.[3][]

| Feature | moiety | Stability Profile | Disposal Risk |

| N-Terminus | Boc (tert-butyloxycarbonyl) | Acid Labile | Contact with strong acids (e.g., waste containing TFA) releases Isobutylene gas and CO₂, potentially pressurizing waste containers.[1][2] |

| Side Chain | Fmoc (Fluorenylmethyloxycarbonyl) | Base Labile | Contact with bases (e.g., waste containing Piperidine) releases dibenzofulvene , which can polymerize and form sludge/clogs in waste lines.[1][2] |

| Core | Serine-Leucine Dipeptide | Stable | Low toxicity, but treated as "Unlisted Hazardous Waste" under the Precautionary Principle.[1][2] |

| Solubility | Hydrophobic | Low in Water | Do not use aqueous waste streams. The powder will precipitate, float, and clog container bungs.[1] |

Waste Segregation Logic

Effective disposal requires preventing "accidental chemistry" in the waste drum.

Critical Segregation Rules

-

The "No-TFA" Rule: Never dispose of solid Boc-protected amino acids into a liquid waste container known to contain high concentrations of Trifluoroacetic Acid (TFA). The resulting gas evolution can rupture the container.

-

The Solubility Rule: Boc-Ser(Leu-Fmoc)-OH is hydrophobic.[1][2] If dissolved in organic solvents (DCM, DMF), it must go to the corresponding organic waste stream. If solid, it remains solid.[2]

Figure 1: Segregation Decision Tree. This logic prevents cross-contamination and ensures compliance with incineration protocols.[1][2]

Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Expired or Excess Powder)

Best for: Pure substance, spilled powder, or lyophilized failures.[2]

-

Containment: Transfer the solid substance into a clear, sealable polyethylene bag.

-

Secondary Containment: Place the first bag inside a second bag (double-bagging). This prevents leakage if the primary bag is punctured by other debris (e.g., pipettes).

-

Labeling: Attach a hazardous waste tag.

-

Chemical Name: Write "Boc-Ser(Leu-Fmoc)-OH" (do not use abbreviations like "Peptide Waste").

-

Hazards: Check "Toxic" and "Irritant" (unless specific SDS data indicates otherwise, assume Irritant/Sensitizer for protected amino acids).

-

-

Disposal: Place in the designated Solid Hazardous Waste Pail (typically a wide-mouth drum).

Scenario B: Liquid Waste (Reaction Mixtures)

Best for: Failed coupling reactions or HPLC effluent.[2]

-

Identify the Solvent:

-

If Dichloromethane (DCM) was used: Use the Halogenated waste stream.

-

If DMF, DMSO, or Methanol was used: Use the Non-Halogenated waste stream.

-

-

Check pH (Crucial):

-

Pour & Log: Pour into the carboy using a funnel. Immediately log the volume and constituents on the carboy's inventory sheet.

Scenario C: Empty Containers

Regulatory Context: RCRA "Empty" Standard (40 CFR 261.7)[2]

-

P-List Check: This compound is NOT P-listed. Therefore, the container does not need to be treated as acute hazardous waste.

-

Triple Rinse: Rinse the glass bottle/vial three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

-

Rinsate Disposal: Pour the rinsate into the Liquid Hazardous Waste container.

-

Defacement: Cross out the label on the bottle. Mark as "Empty."

-

Glass Disposal: Discard the clean, empty bottle in the Broken Glass/Sharps box (or recycling, depending on local facility rules).

Regulatory & Compliance Context (US Focus)

-

Waste Code Determination:

-

Boc-Ser(Leu-Fmoc)-OH is not listed on the EPA F, K, P, or U lists.[1][2]

-

It is regulated as a Characteristic Waste if it exhibits ignitability, corrosivity, or reactivity (rare for the pure solid).[5]

-

However, most institutions mandate treating it as Unlisted Hazardous Waste to ensure incineration, preventing environmental release.[2]

-

-

EPA/RCRA Citation: Under 40 CFR § 262.11, the generator must determine if waste is hazardous. Due to the biological activity of peptide intermediates, the Precautionary Principle applies: manage as hazardous unless proven non-toxic.

Emergency Procedures

Spill Cleanup (Solid)[2]

-

PPE: Wear Nitrile gloves, lab coat, and safety glasses.[2] Respiratory protection (N95) is recommended if dust is visible.

-

Sweep: Gently sweep up powder to avoid creating dust. Do not use a vacuum cleaner (risk of dispersing fine particles).

-

Wipe: Clean the surface with a paper towel dampened with Acetone or Ethanol.

-

Dispose: Place all debris (powder + paper towels + gloves) into a bag and treat as Solid Hazardous Waste .

Accidental Exposure

-

Skin Contact: Wash with soap and copious water for 15 minutes. The Fmoc group is lipophilic and may penetrate skin; do not use solvent to wash skin (this drives the chemical deeper).

-

Eye Contact: Flush with water for 15 minutes. Seek medical attention.

References

-

United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. (Regulations regarding hazardous waste identification and management).[5][6][7][8]

-

National Institutes of Health (NIH) - PubChem.Laboratory Safety for Amino Acid Derivatives.

- Cornell University EHS.Chemical Waste Disposal Guide.

-

Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups."[1][2] Chemical Reviews, 2009.[2] (Detailed mechanisms of Boc/Fmoc stability and reactivity).

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.